An In--Depth Technical Guide to Quinoxaline-6-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
An In--Depth Technical Guide to Quinoxaline-6-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
Quinoxaline-6-sulfonyl chloride is a pivotal heterocyclic building block in modern medicinal chemistry. Characterized by a quinoxaline core functionalized with a highly reactive sulfonyl chloride group, this reagent serves as a versatile scaffold for the synthesis of diverse compound libraries. Its primary utility lies in its facile reaction with nucleophiles—predominantly amines—to generate a wide array of quinoxaline sulfonamides. These derivatives have demonstrated significant therapeutic potential across numerous disease areas, including oncology, infectious diseases, and inflammation. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, chemical reactivity, and key applications of quinoxaline-6-sulfonyl chloride, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
Quinoxaline-6-sulfonyl chloride is a stable, solid organic compound under standard conditions. Its structure features a bicyclic aromatic system composed of a benzene ring fused to a pyrazine ring, with a sulfonyl chloride moiety at the 6-position.[1] This arrangement confers both aromatic stability and high reactivity at the sulfur center, making it an ideal electrophile for synthetic transformations.
Key Identifiers and Properties A summary of the core properties of Quinoxaline-6-sulfonyl chloride is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 692737-70-5 | [2][3] |
| Molecular Formula | C₈H₅ClN₂O₂S | [2] |
| Molecular Weight | 228.66 g/mol | [4] |
| Appearance | Solid (typically off-white to yellow) | Inferred from supplier data |
| Boiling Point | 391.4 °C at 760 mmHg (Predicted) | [4] |
| Topological Polar Surface Area | 68.3 Ų | [4] |
| Purity | Commercially available from ≥95% | [2] |
| Solubility | Soluble in aprotic organic solvents like DMF, THF, Dioxane, and Chloroform. | [5][6] |
| Storage | Store in a cool, dry place under an inert atmosphere. Moisture sensitive. | Supplier Recommendations |
Note: Specific physical properties like melting point are not consistently reported in the literature and should be determined empirically for each batch.
Synthesis and Purification
The most prevalent and industrially scalable method for synthesizing quinoxaline-6-sulfonyl chloride is through the direct chlorosulfonation of a parent quinoxaline scaffold.[7] This reaction is a classic example of electrophilic aromatic substitution.
Causality Behind Experimental Choice: Chlorosulfonic acid (ClSO₃H) is the reagent of choice for this transformation due to its powerful electrophilic nature. The electron-rich quinoxaline ring acts as a nucleophile, attacking the sulfur atom of chlorosulfonic acid. The reaction typically proceeds without the need for a catalyst and provides the sulfonyl chloride derivative in good yields.[5][8] The regioselectivity, affording the 6-substituted product, is dictated by the directing effects of the fused heterocyclic ring system.
Caption: General synthesis of Quinoxaline-6-sulfonyl chloride.
Purification Protocol: Post-reaction, the mixture is typically quenched by carefully pouring it onto crushed ice. The sulfonyl chloride, being insoluble in water, precipitates out and can be collected by filtration.[8] Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol or a mixture of benzene and petroleum ether, to yield the final product of high purity.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of quinoxaline-6-sulfonyl chloride is dominated by the reactivity of the sulfonyl chloride (-SO₂Cl) group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack.
The most common reaction is the formation of sulfonamides via reaction with primary or secondary amines.[5][6] The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom, followed by the elimination of a chloride ion. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[9][10]
Caption: Reactivity of Quinoxaline-6-sulfonyl chloride.
This straightforward and robust reaction allows for the introduction of a vast array of chemical functionalities onto the quinoxaline scaffold, enabling the construction of large and diverse compound libraries for high-throughput screening.
Applications in Medicinal Chemistry & Drug Development
The fusion of the quinoxaline heterocycle with the sulfonamide functional group has proven to be a highly successful strategy in drug discovery.[5] Quinoxaline sulfonamides are recognized as privileged structures, exhibiting a broad spectrum of pharmacological activities.
Therapeutic Areas of Interest:
-
Anticancer: Derivatives have shown potent activity as inhibitors of various kinases and enzymes involved in cell proliferation and survival.[5]
-
Antimicrobial: Quinoxaline sulfonamides have been developed with significant antibacterial and antifungal properties.[5][11]
-
Anti-inflammatory: Certain derivatives act as potent anti-inflammatory agents.[5]
-
Neuropharmacological: The scaffold has been explored for its activity against neurodegenerative diseases and as an anticonvulsant.[5][6]
-
Enzyme Inhibition: These compounds are effective inhibitors of enzymes like carbonic anhydrase and α-glucosidase, relevant in diuretic and anti-diabetic therapies, respectively.[6]
The value of quinoxaline-6-sulfonyl chloride lies in its ability to serve as a central hub, connecting a simple starting material to a multitude of complex, biologically active molecules through reliable and well-understood chemical transformations.
Caption: Role in the drug discovery pipeline.
Experimental Protocol: Synthesis of a Quinoxaline-6-sulfonamide Derivative
This protocol describes a representative, self-validating procedure for the synthesis of an N-aryl quinoxaline-6-sulfonamide, a common target in medicinal chemistry programs.
Objective: To synthesize N-(4-methylphenyl)quinoxaline-6-sulfonamide from quinoxaline-6-sulfonyl chloride and p-toluidine.
Materials:
-
Quinoxaline-6-sulfonyl chloride (1.0 eq)
-
p-Toluidine (1.1 eq)
-
Pyridine (Anhydrous, ~3-5 mL per mmol of sulfonyl chloride)
-
Dichloromethane (DCM, Anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexane solvent system
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add quinoxaline-6-sulfonyl chloride (1.0 eq).
-
Solvent Addition: Dissolve the sulfonyl chloride in anhydrous pyridine. Rationale: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction.
-
Nucleophile Addition: Add p-toluidine (1.1 eq) to the solution. The addition may be done portion-wise or as a solution in a small amount of pyridine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-6 hours).
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 1 M HCl and DCM. Shake well. Rationale: The acid wash removes the excess pyridine base by forming its water-soluble pyridinium salt.
-
Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine. Rationale: The bicarbonate wash removes any residual acid, and the brine wash removes bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(4-methylphenyl)quinoxaline-6-sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
Quinoxaline-6-sulfonyl chloride, like other aryl sulfonyl chlorides, must be handled with care.
-
Corrosivity: It is expected to be corrosive and can cause severe skin burns and eye damage upon contact.
-
Moisture Sensitivity: The sulfonyl chloride group can hydrolyze upon contact with water or moisture to form the corresponding sulfonic acid and HCl gas. This necessitates storage under dry, inert conditions.
-
Toxicity: It is considered harmful if swallowed.
-
Personal Protective Equipment (PPE): Always handle this reagent inside a chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Disposal: Dispose of the chemical and its containers in accordance with local, regional, and national regulations.
Conclusion
Quinoxaline-6-sulfonyl chloride stands out as a high-value reagent in the field of drug discovery and development. Its straightforward synthesis, combined with the robust and versatile reactivity of the sulfonyl chloride group, provides chemists with a reliable tool for generating novel molecular entities. The proven track record of its sulfonamide derivatives in exhibiting a wide range of biological activities ensures that quinoxaline-6-sulfonyl chloride will remain a cornerstone scaffold in the quest for new and effective therapeutic agents.
References
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[14] Wallace, O. B., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PubMed Central. Available at: [Link]
[15] Jia, Y., et al. (2018). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with... ResearchGate. Available at: [Link]
[16] Alavi, S., et al. (2022). ¹H NMR of 2-(4-methoxyphenyl) quinoxaline and... ResearchGate. Available at: [Link]
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[18] Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available at: [Link]
[19] Das, S., et al. (2024). Electrochemical Hydrogenation of Aza-Arenes Using H2O as H Source. ACS Publications. Available at: [Link]
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